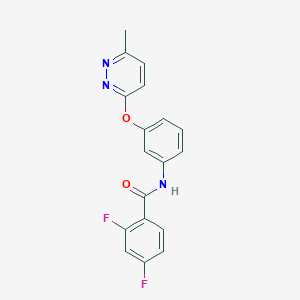
2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is an organic compound notable for its intricate molecular structure and functional applications. The presence of the fluorine atoms and the pyridazinyl moiety grants the compound unique chemical reactivity and potential utility in various scientific fields.
Synthetic routes and reaction conditions:
Route 1: Involves the initial reaction between 2,4-difluorobenzoyl chloride and 3-(6-methylpyridazin-3-yloxy)aniline under anhydrous conditions, typically in the presence of a base like triethylamine, resulting in the formation of this compound.
Route 2: Uses palladium-catalyzed cross-coupling reactions, where 2,4-difluorophenylboronic acid is coupled with 3-(6-methylpyridazin-3-yloxy)iodobenzene under Suzuki conditions.
Industrial production methods:
Larger-scale productions usually employ automated continuous flow reactors for better reaction control and yield optimization.
Solvent recycling and waste minimization strategies are crucial in industrial settings to ensure sustainability.
Types of reactions it undergoes:
Oxidation: Undergoes oxidation to form quinonoid structures, influenced by the electron-donating effects of the pyridazinyl group.
Reduction: The amide bond in the compound can be selectively reduced to produce the corresponding amine.
Substitution: Exhibits high reactivity in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major products formed:
Oxidation forms phenolic or quinonoid structures.
Reduction results in the corresponding amine and alcohol derivatives.
Substitution leads to various substituted derivatives based on the nucleophile used.
科学研究应用
The compound finds diverse applications:
Chemistry: Utilized as a building block in organic synthesis for developing new pharmaceuticals.
Biology: Studies focus on its interactions with enzymes and receptors, potentially identifying new biological pathways.
Medicine: Explored for its potential use in drug design, particularly in targeting specific receptors or enzymes.
Industry: Applied in materials science for developing new polymers and coatings due to its unique chemical properties.
Mechanism by which the compound exerts its effects:
Interacts with specific molecular targets through hydrogen bonding and π-π interactions.
The fluorine atoms enhance its binding affinity to certain enzymes and receptors.
Molecular targets and pathways involved:
The compound targets enzymes involved in metabolic pathways, potentially inhibiting their function.
Its interactions with cell receptors can modulate signal transduction pathways.
相似化合物的比较
2,4-Difluoro-N-phenylbenzamide
N-(3-(6-Methylpyridazin-3-yl)oxy)phenyl)benzamide
2,4-Dichloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
There you have it—a deep dive into the intricacies of 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. It's quite the mouthful, but it's also a fascinating compound with so many layers.
属性
IUPAC Name |
2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDBMVNPEOFZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)
![N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2966876.png)
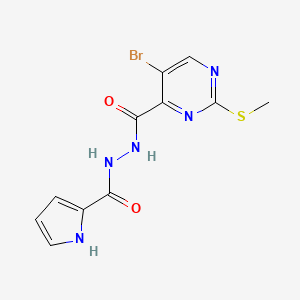
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
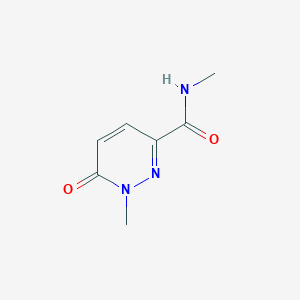
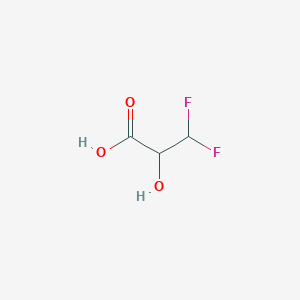
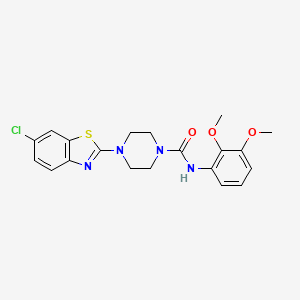
![4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2966891.png)
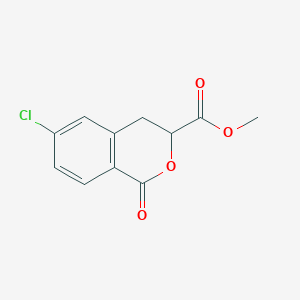
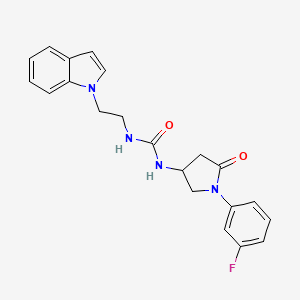
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
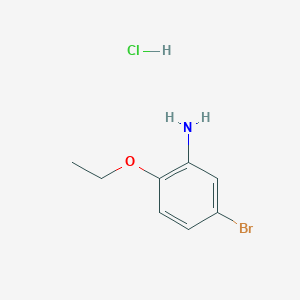
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
